molecular formula C5H6O4 B1395471 3,4-Dihydroxy-5-methylfuran-2(5H)-one CAS No. 3566-57-2

3,4-Dihydroxy-5-methylfuran-2(5H)-one

Cat. No. B1395471
CAS RN: 3566-57-2
M. Wt: 130.1 g/mol
InChI Key: ASEPVSZWYGTTAB-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-methylfuran-2(5H)-one is a chemical compound with the molecular formula C5H8O . It is also known by other names such as 2-Methyl-4,5-dihydrofuran, 2,3-Dihydro-5-methylfuran, 4,5-Dihydro-2-methylfuran, 5-Methyl-2,3-dihydrofuran, and 4,5-Dihydrosylvan .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydroxy-5-methylfuran-2(5H)-one can be represented by the InChI string: InChI=1S/C5H8O/c1-5-3-2-4-6-5/h3H,2,4H2,1H3 . This indicates that the molecule consists of a five-membered ring (furan) with two oxygen atoms and a methyl group attached to it .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dihydroxy-5-methylfuran-2(5H)-one is 84.1164 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

3,4-Dihydroxy-5-methylfuran-2(5H)-one has been a subject of interest in various synthetic chemistry studies. For instance, Ma, Wu, and Shi (2004) developed a method for synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones through an efficient sequential halolactonization-hydroxylation reaction, providing insights into the structural and mechanistic aspects of these compounds (Ma, Wu, & Shi, 2004). Similarly, Lindström et al. (2005) explored the synthesis of diastereo- and enantiomerically pure anti-3-methyl-1,4-pentanediol using lipase-catalyzed acylation, starting from 5-methylfuran-2(5H)-one (Lindström et al., 2005).

Biochemical and Environmental Applications

In the field of environmental science and microbiology, Dobretsov et al. (2007) studied the effect of quorum-sensing blockers, including derivatives of 5-hydroxyfuran-2(5H)-one, on the formation of marine microbial communities and larval attachment, demonstrating its potential use in controlling biofilm formation (Dobretsov et al., 2007).

Catalysis and Polymerization

Research into the polymerization of multifunctional γ-butyrolactones, including 5-methylfuran-2(5H)-one, was conducted by Tang and Chen (2017). They investigated the complexity of reactions under nucleophilic and basic conditions, revealing insights into the polymerization processes of these compounds (Tang & Chen, 2017).

Atmospheric Chemistry

Villanueva et al. (2009) explored the atmospheric degradation of alkylfurans, including 2,5-dimethylfuran, revealing the products and mechanisms involved in these reactions, which can have implications for understanding atmospheric processes and pollution (Villanueva et al., 2009).

Pharmaceutical and Natural Product Synthesis

3,4-Dihydroxy-5-methylfuran-2(5H)-one is also of interest in the synthesis of pharmaceuticals and natural products. Hakobyan, Hayotsyan, and Melikyan (2015) described the synthesis of 3,4-disubstituted furan-2(5H)-one derivatives, which are present in various biologically active compounds (Hakobyan, Hayotsyan, & Melikyan, 2015).

properties

IUPAC Name

3,4-dihydroxy-2-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h2,6-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEPVSZWYGTTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957044
Record name 4,5-Dihydroxy-2-methylfuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-5-methylfuran-2(5H)-one

CAS RN

3566-57-2
Record name 2(5H)-Furanone, 3,4-dihydroxy-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-2-methylfuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Blundell, MA Shah, JI Azzopardi, S Iqbal… - Antioxidants Effects in …, 2022 - Elsevier
The compounds liable to halt oxidation chain process and protect molecular architecture of cells from defacement are regarded as antioxidants. An epimer of ascorbic acid, erythorbic …
Number of citations: 2 www.sciencedirect.com
EFSA Panel on Food Additives and Nutrient … - EFSA …, 2016 - Wiley Online Library
The EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS) provides a scientific opinion re‐evaluating the safety of erythorbic acid (E 315) and sodium erythorbate (…
Number of citations: 0 efsa.onlinelibrary.wiley.com

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